![molecular formula C15H8Cl2O2 B2919265 4',6-Dichloroflavone CAS No. 36768-56-6](/img/structure/B2919265.png)
4',6-Dichloroflavone
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Overview
Description
4’,6-Dichloroflavone is a chemical compound with the molecular formula C15H8Cl2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of flavones and flavanones, which include 4’,6-Dichloroflavone, can be achieved through a divergent and versatile route via efficient Pd (II) catalysis . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation .Molecular Structure Analysis
The molecular structure of 4’,6-Dichloroflavone consists of a 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle . The molecular weight of this compound is 291.12900 .Scientific Research Applications
Spectroscopy and Molecular Structure Analysis
4',6-Dichloroflavone has been a subject of study in the field of spectroscopy and molecular structure analysis. Research involving similar compounds, such as 6,8-dichloroflavone, has used experimental and theoretical vibrational spectral methods to understand their molecular structures. Such studies utilize FT-IR and FT-Raman spectra along with Density Functional Theory (DFT) calculations to analyze the molecular geometry and vibrational wavenumbers of these compounds (Erdoğdu, Unsalan, & Güllüoǧlu, 2010).
Antiviral Research
In antiviral research, derivatives of 4',6-dichloroflavone, such as 6,4'-dichloroflavan, have been studied for their effects on viral infections. These compounds have demonstrated an inhibitory effect on viral antigen synthesis during multiplication in infected cells, suggesting their potential application in antiviral therapies (Superti et al., 1989).
Antifungal Activity
Research has also been conducted on the antifungal activity of flavones, including compounds related to 4',6-dichloroflavone. These studies have found that certain substituted flavones, such as 2',6'-dichloroflavone, show significant antifungal effects against various Fusarium species. This indicates the potential use of these compounds in controlling fungal infections in agricultural settings (Silva, Weidenbörner, & Cavaleiro, 1998).
Rhinovirus Inhibition
Research into the inhibitory effects of 4',6-dichloroflavan on rhinovirus has been extensive. Studies have focused on the compound's ability to inhibit virus replication in vitro, and its enantiomers have been analyzed for their antiviral activities. Such research is crucial for developing potential treatments against rhinovirus infections (Quaglia et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKLFWYOKPWRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4',6-Dichloroflavone |
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